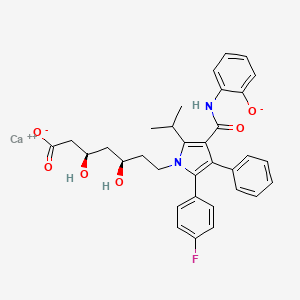
Benzyl(2-cyanoethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzylamino)propionitrile is an organic compound with the molecular formula C10H12N2. It is a clear, colorless liquid that is used as a building block in the synthesis of various biologically active compounds . The compound is known for its role in aza-type Michael reactions and is utilized in the preparation of chiral building blocks for pharmaceuticals .
Vorbereitungsmethoden
3-(Benzylamino)propionitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromopropionitrile with benzylamine . The reaction typically occurs under mild conditions and can be catalyzed by various reagents. Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
3-(Benzylamino)propionitrile undergoes several types of chemical reactions, including:
Aza-type Michael Reactions: This compound reacts with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions to form various products.
Substitution Reactions: It can participate in substitution reactions with different nucleophiles, leading to the formation of diverse derivatives.
Condensation Reactions: The compound can undergo multi-component condensation reactions to form complex molecules.
Common reagents used in these reactions include aromatic aldehydes, toluene, and various acids. The major products formed from these reactions are often key intermediates in the synthesis of biologically active compounds .
Wissenschaftliche Forschungsanwendungen
3-(Benzylamino)propionitrile is widely used in scientific research due to its versatility. Some of its applications include:
Wirkmechanismus
The mechanism of action of 3-(Benzylamino)propionitrile involves its participation in aza-type Michael reactions and multi-component condensation reactions. These reactions typically involve the formation of carbon-nitrogen bonds, which are crucial for the synthesis of complex organic molecules. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of the desired products.
Vergleich Mit ähnlichen Verbindungen
3-(Benzylamino)propionitrile can be compared with other similar compounds such as:
3-(Methylamino)propionitrile: This compound has a similar structure but with a methyl group instead of a benzyl group.
Benzylidenemalononitrile: This compound contains a benzylidene group and is used in similar synthetic applications.
4-(Bromomethyl)benzonitrile: This compound has a bromomethyl group and is used in various substitution reactions.
The uniqueness of 3-(Benzylamino)propionitrile lies in its ability to participate in aza-type Michael reactions and its role as a versatile building block in the synthesis of biologically active compounds .
Eigenschaften
Molekularformel |
C10H13N2+ |
|---|---|
Molekulargewicht |
161.22 g/mol |
IUPAC-Name |
benzyl(2-cyanoethyl)azanium |
InChI |
InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2/p+1 |
InChI-Schlüssel |
MWTGBAURSCEGSL-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C[NH2+]CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)




![3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)






